

Application Notes and Protocols for GALA-Mediated Transfection

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Compound of Interest

Compound Name: GALA

Cat. No.: B025779

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Introduction

GALA is a synthetic, 30-amino acid peptide designed to mimic the fusogenic properties of viral proteins, facilitating the delivery of nucleic acids and other macromolecules into cells.[1][2] Its sequence, rich in glutamic acid, alanine, and leucine (EALA repeats), confers a pH-sensitive amphipathic nature.[1][3] At physiological pH (around 7.4), **GALA** exists in a random coil conformation.[1][4] However, upon exposure to the acidic environment of the endosome (pH 5.0-6.0), the glutamic acid residues become protonated, triggering a conformational change to an alpha-helix.[1][3][4] This alpha-helical structure allows **GALA** to insert into the endosomal membrane, leading to pore formation and membrane fusion, which ultimately facilitates the release of its cargo into the cytoplasm, a critical step for successful transfection.[2][5] This mechanism of endosomal escape makes **GALA** a powerful tool for enhancing the efficiency of non-viral gene delivery systems.[2][5]

These application notes provide a detailed protocol for utilizing **GALA** peptide in the form of a post-conjugated polyplex for the transfection of mammalian cells, with a specific focus on notoriously hard-to-transfect immune cells.

Data Presentation

The following tables summarize the quantitative data from studies utilizing **GALA**-polyplexes (PPx-**GALA**) for mRNA transfection in dendritic cells (DC 2.4) and macrophages (RAW 246.7).

Table 1: Transfection Efficiency of **GALA**-Polyplexes (PPx-**GALA**) in Different Cell Lines

Cell Line	Transfection Reagent	Transfection Efficiency (% of EGFP positive cells)
DC 2.4	PPx-GALA (low peptide density)	~12%
DC 2.4	PPx-GALA (high peptide density)	28%
DC 2.4	Lipofectamine	~20-25%
RAW 246.7	PPx-GALA (low peptide density)	23%
RAW 246.7	PPx-GALA (high peptide density)	36%

Data synthesized from a study by Lou et al. (2018), which demonstrated that increasing the density of **GALA** peptides on the polyplex surface enhances transfection efficiency.[\[1\]](#)

Table 2: Cytotoxicity of **GALA**-Polyplexes (PPx-**GALA**)

Cell Line	Transfection Reagent	Cytotoxicity (LDH release)
D1 Dendritic Cells	PPx-GALA	No significant cytotoxicity observed at effective transfection concentrations.
D1 Dendritic Cells	Lipofectamine	Exhibited higher cytotoxicity compared to PPx-GALA.

This data highlights the favorable safety profile of **GALA**-based transfection reagents compared to traditional lipid-based reagents.[\[1\]](#)

Table 3: Cellular Uptake of **GALA**-Polyplexes (PPx-**GALA**)

Cell Line	Formulation	Cellular Uptake
D1 Dendritic Cells	PPx-GALA	18-fold higher cellular uptake compared to Lipofectamine mRNA formulation.

The high cellular uptake of PPx-**GALA** is attributed to the **GALA** peptide's ability to selectively bind to sialic acid-terminated glycans on dendritic cells.^[1]

Experimental Protocols

Protocol 1: Formulation of GALA-Peptide Conjugated mRNA Polyplexes (PPx-GALA)

This protocol describes the preparation of **GALA**-functionalized polyplexes for mRNA delivery using a post-conjugation approach via copper-free click chemistry.

Materials:

- **GALA** peptide with a C-terminal cysteine
- Maleimide-functionalized polymer (e.g., PEG-b-p(Lys-co-Phe))
- mRNA encoding the gene of interest (e.g., EGFP)
- Nuclease-free water
- Opti-MEM reduced-serum medium

Procedure:

- Polyplex Formation:
 - Dilute the mRNA and the maleimide-functionalized polymer separately in nuclease-free water.
 - Add the polymer solution to the mRNA solution at a specific N/P ratio (e.g., 10, representing the ratio of nitrogen atoms in the polymer to phosphate groups in the mRNA).

- Mix gently and incubate at room temperature for 30 minutes to allow for the formation of polyplexes (Px).
- **GALA** Peptide Conjugation:
 - Dissolve the **GALA** peptide in nuclease-free water.
 - Add the **GALA** peptide solution to the pre-formed polyplexes at the desired peptide density (e.g., low or high).
 - Incubate the mixture at room temperature for 1 hour to allow the maleimide-thiol reaction to proceed, resulting in the formation of PPx-**GALA**.
- Characterization (Optional but Recommended):
 - Determine the size and zeta potential of the resulting PPx-**GALA** nanoparticles using dynamic light scattering (DLS). Expected size is around 350 nm with a slightly negative surface charge (-7 mV).[\[1\]](#)

Protocol 2: GALA-Mediated Transfection of Dendritic Cells

This protocol outlines the steps for transfecting dendritic cells (e.g., DC 2.4 or D1 cells) with the formulated PPx-**GALA**.

Materials:

- Dendritic cells (DC 2.4 or D1)
- Complete cell culture medium
- Opti-MEM reduced-serum medium
- PPx-**GALA** formulation (from Protocol 1)
- 96-well tissue culture plates

Procedure:

- Cell Seeding:
 - Seed 10,000 dendritic cells per well in a 96-well plate 24 hours prior to transfection.
- Transfection:
 - On the day of transfection, replace the culture medium with Opti-MEM.
 - Add the PPx-**GALA** formulation containing the desired amount of mRNA (e.g., 62.5, 125, 250, or 500 ng of mRNA/well) to the cells.
 - Incubate the cells with the transfection complexes for 4 hours at 37°C.
- Post-Transfection:
 - After the 4-hour incubation, replace the transfection medium with fresh, complete cell culture medium.
 - Incubate the cells for an additional 20-44 hours to allow for gene expression.

Protocol 3: Assessment of Transfection Efficiency by Flow Cytometry

This protocol describes how to quantify the percentage of successfully transfected cells using a reporter gene like EGFP.

Materials:

- Transfected cells (from Protocol 2)
- Phosphate-buffered saline (PBS)
- Trypsin-EDTA (for adherent cells)
- Flow cytometer

Procedure:

- Cell Harvesting:
 - Gently wash the cells with PBS.
 - For adherent cells, detach them using Trypsin-EDTA. For suspension cells, gently pipette to resuspend.
 - Collect the cells by centrifugation.
- Sample Preparation:
 - Resuspend the cell pellet in cold PBS.
- Flow Cytometry Analysis:
 - Analyze the cell suspension using a flow cytometer equipped with the appropriate lasers and filters for EGFP detection (e.g., excitation at 488 nm and emission at ~509 nm).
 - Gate on the live cell population based on forward and side scatter.
 - Quantify the percentage of EGFP-positive cells within the live cell population.

Protocol 4: Cytotoxicity Assay (LDH Release Assay)

This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity.

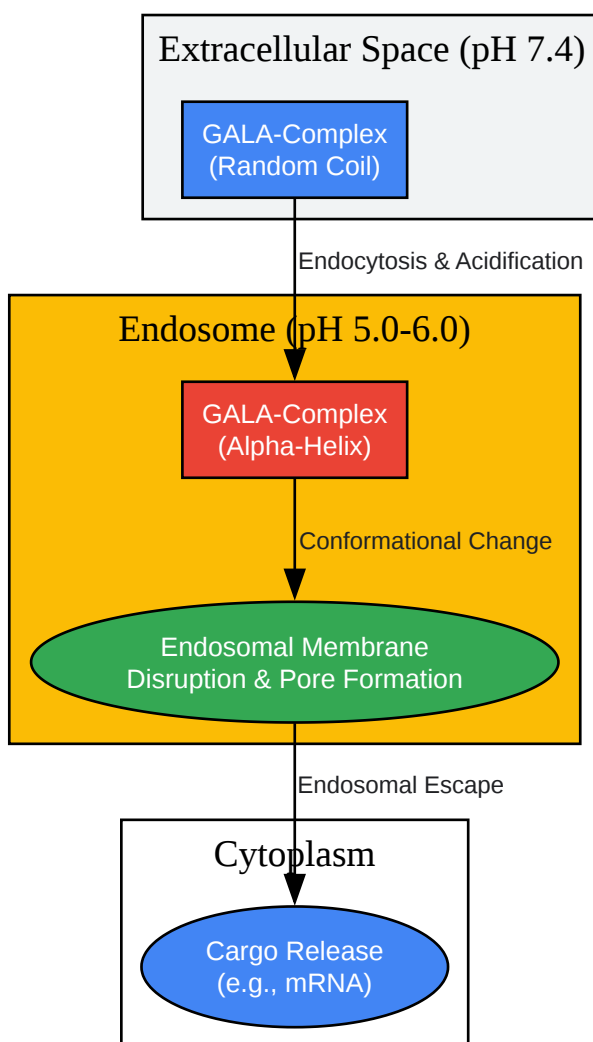
Materials:

- Transfected cells in a 96-well plate (from Protocol 2)
- Commercially available LDH cytotoxicity assay kit (e.g., CytoTox-ONE™)
- Lysis solution (provided in the kit)
- Plate reader

Procedure:

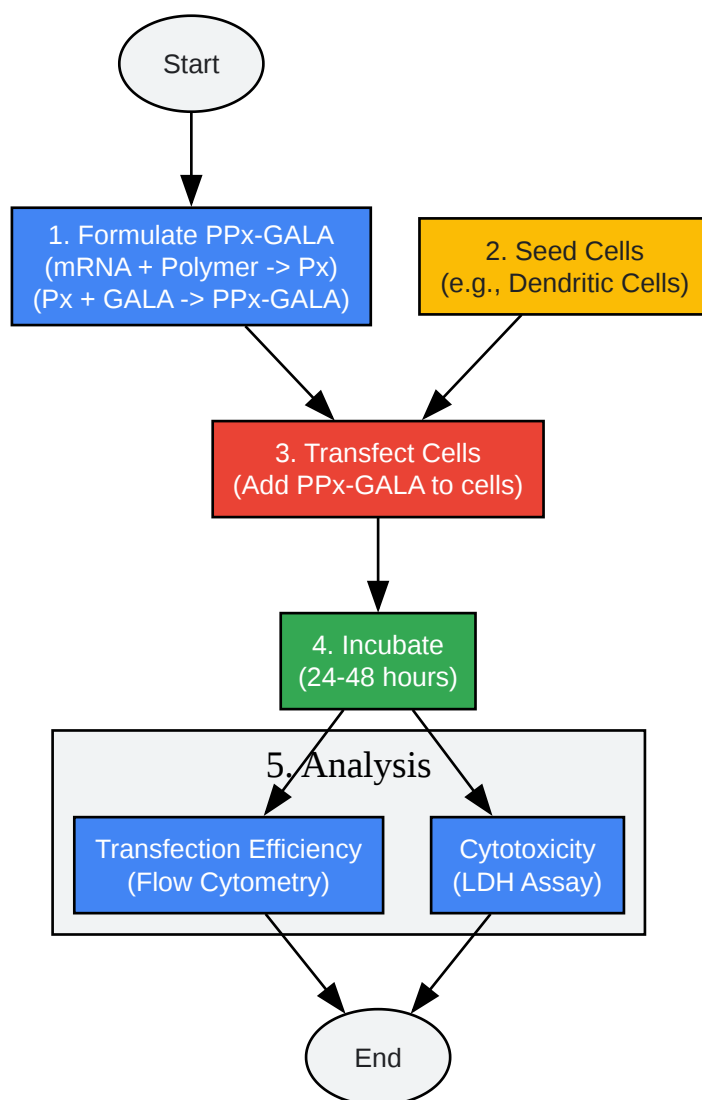
- Prepare Controls:
 - Maximum LDH Release Control: Add lysis solution to a set of untransfected control wells 10 minutes before the assay.
 - Vehicle Control: Use untransfected cells treated with the delivery vehicle alone (e.g., polyplexes without **GALA**).
- Assay:
 - Following the manufacturer's instructions, add the LDH substrate solution to each well of the 96-well plate containing the transfected cells and controls.
 - Incubate the plate at room temperature for the recommended time (e.g., 30 minutes).
- Measurement:
 - Measure the fluorescence or absorbance at the appropriate wavelength using a plate reader.
- Data Analysis:
 - Calculate the percentage of cytotoxicity for each treatment condition relative to the maximum LDH release control.

Mandatory Visualizations



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Caption: **GALA**-mediated endosomal escape pathway.



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Caption: Experimental workflow for **GALA**-mediated transfection.

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